molecular formula C57H76N14O12S2 B043815 Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- CAS No. 119617-73-1

Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-

Cat. No. B043815
CAS RN: 119617-73-1
M. Wt: 1213.4 g/mol
InChI Key: VQHRAMWIAFEDBU-PWVOCXJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argipressin, also known as vasopressin or antidiuretic hormone, is a peptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

Argipressin acts on specific receptors in the body, known as V1a and V2 receptors. The V1a receptor is primarily found in the smooth muscle cells of blood vessels, where it causes vasoconstriction and increases blood pressure. The V2 receptor is primarily found in the kidneys, where it promotes water reabsorption and helps to maintain water balance in the body.
Biochemical and Physiological Effects:
Argipressin has a range of biochemical and physiological effects on the body. It promotes water reabsorption in the kidneys, which helps to maintain water balance and prevent dehydration. It also causes vasoconstriction in the blood vessels, which increases blood pressure and helps to maintain blood flow to vital organs. In addition, argipressin has been shown to have effects on the central nervous system, where it plays a role in regulating behavior, mood, and stress response.

Advantages and Limitations for Lab Experiments

Argipressin has several advantages as a tool for scientific research. It is a well-characterized peptide hormone with a known mechanism of action, making it a useful tool for investigating the effects of various physiological factors on the body. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. For example, its effects can be influenced by a variety of factors, such as stress, hydration status, and other hormones in the body. In addition, its effects can be difficult to quantify, as they can vary depending on the experimental conditions and the individual being studied.

Future Directions

There are several areas of future research that could be pursued with regard to argipressin. One area of interest is the role of argipressin in the regulation of social behavior and bonding. Studies have shown that argipressin can influence social behavior in animals, and there is evidence to suggest that it may play a similar role in humans. Another area of interest is the potential therapeutic applications of argipressin, particularly in the treatment of conditions such as diabetes insipidus and hypotension. Finally, there is ongoing research into the development of new drugs that target the argipressin system, with the aim of improving our understanding of its role in the body and developing new treatments for a range of conditions.

Synthesis Methods

Argipressin is synthesized by the hypothalamus in response to various stimuli, such as dehydration, stress, and low blood pressure. The synthesis process involves the cleavage of a larger precursor protein, prepro-Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, into the active form of the hormone. The final product is then transported to the posterior pituitary gland for release into the bloodstream.

Scientific Research Applications

Argipressin has been used extensively in scientific research, particularly in the fields of neuroscience, endocrinology, and cardiovascular physiology. It has been used to study the mechanisms of water balance regulation, as well as the effects of stress and other physiological factors on the body. Argipressin has also been used as a tool to investigate the role of various neurotransmitters and hormones in the brain.

properties

CAS RN

119617-73-1

Product Name

Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-

Molecular Formula

C57H76N14O12S2

Molecular Weight

1213.4 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-12,15,18,21,24-pentaoxo-3-phenyl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H76N14O12S2/c58-45(73)20-19-39-50(78)69-42(29-46(59)74)53(81)70-43(55(83)71-26-8-14-44(71)54(82)67-38(13-7-25-63-56(61)62)49(77)64-31-47(60)75)32-84-85-57(23-21-36(22-24-57)35-11-5-2-6-12-35)30-48(76)65-40(28-34-15-17-37(72)18-16-34)51(79)68-41(52(80)66-39)27-33-9-3-1-4-10-33/h1-6,9-12,15-18,36,38-44,72H,7-8,13-14,19-32H2,(H2,58,73)(H2,59,74)(H2,60,75)(H,64,77)(H,65,76)(H,66,80)(H,67,82)(H,68,79)(H,69,78)(H,70,81)(H4,61,62,63)/t36?,38-,39+,40+,41+,42+,43+,44+,57?/m1/s1

InChI Key

VQHRAMWIAFEDBU-PWVOCXJBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N

SMILES

C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Other CAS RN

119617-73-1

synonyms

1-(1-mercapto-4-phenylcyclohexaneacetic acid)-argipressin
arginine vasopressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-
argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-
PhCADAVP

Origin of Product

United States

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